Longipedlactone A
Description
Longipedlactone A is a triterpenoid compound isolated primarily from plants of the Schisandraceae family, such as Kadsura longipedunculata and Kadsura ananosma. It belongs to the class of cycloartane-type triterpenes, characterized by a 6/6/6/5-fused tetracyclic skeleton with oxygenated functional groups (e.g., lactone rings, hydroxyls) . Its molecular formula is C₃₀H₄₆O₄, with a molecular weight of 470.68 g/mol.
This compound exhibits notable bioactivities, particularly cytotoxic effects against cancer cell lines. For example, it demonstrated potent inhibitory activity against human hepatocellular carcinoma cells (HepG2 and Bel-7402) with IC₅₀ values of 1.22 μM and 1.05 μM, respectively .
Properties
Molecular Formula |
C30H38O5 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(1S,9R,12S,13R,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-6-one |
InChI |
InChI=1S/C30H38O5/c1-17-7-10-24(34-27(17)32)19(3)21-13-14-29(6)23(18(21)2)16-30(33)15-20-8-12-26(31)35-28(4,5)22(20)9-11-25(29)30/h7-8,12-13,15,19,22-25,33H,2,9-11,14,16H2,1,3-6H3/t19-,22-,23+,24-,25+,29-,30-/m1/s1 |
InChI Key |
HPMBMZUDXWXFOU-QSISBBOKSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2=CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Longipedlactone A involves extraction from the plant Kadsura longipedunculata using organic solvents followed by chromatographic techniques . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not well-documented in the literature. the isolation process typically involves:
Extraction: Using solvents like methanol or ethanol to extract the compounds from the plant material.
Chromatography: Employing techniques such as column chromatography and high-performance liquid chromatography (HPLC) to purify the compound.
Industrial Production Methods: Currently, there are no established industrial production methods for this compound, as it is primarily obtained through natural extraction from the plant source .
Chemical Reactions Analysis
Types of Reactions: Longipedlactone A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, leading to different derivatives of this compound.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to synthesize analogs of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Longipedlactone A has shown significant potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Longipedlactone A involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are not fully elucidated, but it is believed to interfere with cellular processes critical for cancer cell survival . Further research is needed to identify the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Longipedlactone A shares structural and functional similarities with other triterpenoids and γ-lactones. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings
Structural Variations: this compound’s tetracyclic skeleton distinguishes it from simpler γ-lactones like Theissenolactone A, which lacks fused rings .
Bioactivity Differences: this compound shows broader cytotoxicity than Kadcoccinones, which are selective for leukemia and breast cancer cells . Its low ΔG value in SARS-CoV-2 docking studies suggests unique binding interactions compared to analogs like Longipedlactone J, which lacks antiviral data .
Source-Dependent Diversity: Longipedlactones from Kadsura ananosma (e.g., Longipedlactone L) often feature elongated side chains, while those from K. longipedunculata prioritize compact oxygenation .
Research Implications and Gaps
- Mechanistic Insights : The role of this compound’s lactone ring in modulating apoptosis pathways (e.g., caspase activation) remains underexplored compared to Kadlongilactones .
- Synthetic Accessibility: Structural complexity hampers large-scale synthesis, unlike Theissenolactone A, which has been reconfigured via computational methods .
- Clinical Relevance : While cytotoxic IC₅₀ values are promising, pharmacokinetic studies (e.g., bioavailability, toxicity) are lacking for most Longipedlactones .
Q & A
Q. What are the standard methodologies for isolating Longipedlactone A from natural sources?
To isolate this compound, researchers typically employ solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC). Structural confirmation is achieved via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key challenges include minimizing degradation during extraction and ensuring purity through repeated fractionation .
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
Structural determination involves integrating data from 1D/2D NMR (e.g., , , COSY, HMBC) to assign stereochemistry and MS for molecular weight confirmation. X-ray crystallography is critical for resolving complex stereochemical arrangements. Researchers must cross-validate spectral data with computational models (e.g., DFT calculations) to address ambiguities in overlapping signals .
Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?
Standard assays include cytotoxicity testing (e.g., MTT assay on cancer cell lines), antimicrobial susceptibility testing (e.g., MIC determination), and enzyme inhibition studies (e.g., kinase or protease assays). Researchers should optimize assay conditions (e.g., pH, incubation time) and include positive/negative controls to ensure reproducibility .
Advanced Research Questions
Q. How can researchers design experiments to investigate the mechanism of action of this compound in cellular pathways?
Advanced studies require multi-omics approaches: transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map pathway interactions. CRISPR-Cas9 gene editing or siRNA knockdown can validate target proteins. Dose-response experiments and time-course analyses are essential to distinguish primary targets from secondary effects .
Q. What strategies address discrepancies in reported bioactivity data for this compound across studies?
Discrepancies often arise from variability in experimental models (e.g., cell line specificity), compound purity, or assay protocols. Researchers should:
Q. How can the total synthesis of this compound be optimized given its complex stereochemistry?
Retrosynthetic analysis should prioritize stereoselective steps, such as Sharpless epoxidation or asymmetric aldol reactions. Protecting group strategies (e.g., silyl ethers) can mitigate undesired side reactions. Catalytic methods (e.g., organocatalysis) improve yield and enantiomeric excess. Computational tools (e.g., DFT) aid in transition-state modeling .
Q. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?
In silico tools like SwissADME or pkCSM predict bioavailability, metabolic stability, and toxicity. Molecular docking (e.g., AutoDock Vina) identifies potential off-target interactions. Machine learning models trained on natural product datasets enhance prediction accuracy for absorption and distribution .
Methodological Considerations
Q. How should researchers handle contradictory data in the thermal stability analysis of this compound?
Contradictions may stem from differential analytical conditions (e.g., DSC vs. TGA) or sample preparation. Solutions include:
Q. What ethical and practical guidelines apply to sourcing natural samples for this compound research?
Compliance with the Nagoya Protocol is mandatory for accessing genetic resources. Researchers must document geographic origin, obtain permits, and ensure sustainable harvesting. Collaboration with local institutions facilitates ethical sourcing and benefit-sharing agreements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
